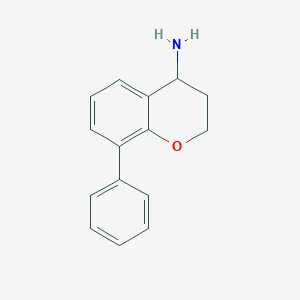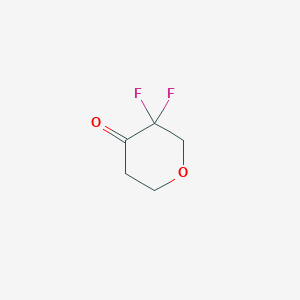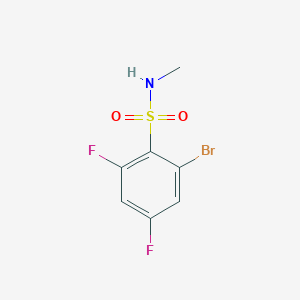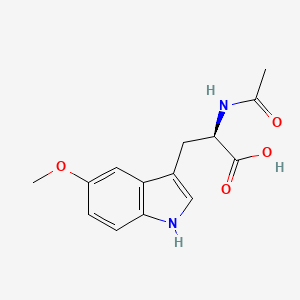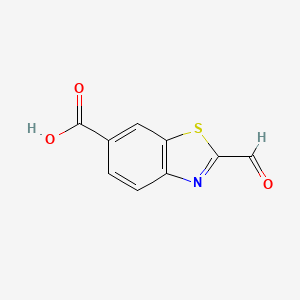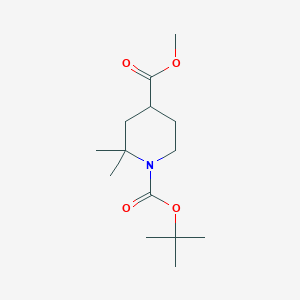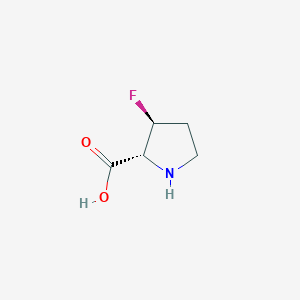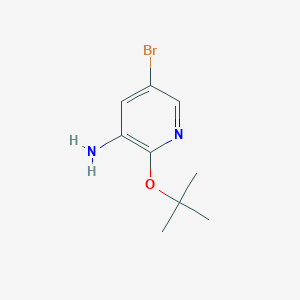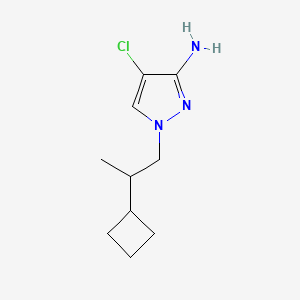![molecular formula C9H15N3 B13068195 7-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068195.png)
7-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyrimidine ring system with a propan-2-yl group attached to the nitrogen atom.
Méthodes De Préparation
The synthesis of 7-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring system. The reaction conditions typically involve the use of a suitable catalyst and solvent, such as acetic acid or ethanol, and heating the reaction mixture to reflux .
In industrial production, the synthesis of this compound may involve more efficient and scalable methods, such as multicomponent reactions or tandem reactions, to streamline the process and reduce costs .
Analyse Des Réactions Chimiques
7-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
For example, oxidation of the compound can lead to the formation of imidazo[1,2-a]pyrimidine N-oxides, while reduction can yield the corresponding dihydroimidazo[1,2-a]pyrimidine derivatives.
Applications De Recherche Scientifique
In chemistry, it serves as a valuable scaffold for the development of new synthetic methodologies and the construction of complex molecular architectures .
In biology and medicine, this compound has shown promise as a potential therapeutic agent due to its diverse biological activities. It has been investigated for its anti-inflammatory, antimicrobial, antiviral, and anticancer properties . Additionally, it has been explored as a potential inhibitor of specific enzymes and receptors, making it a valuable tool in drug discovery and development .
In the industrial sector, 7-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine and its derivatives have been utilized in the development of new materials, such as polymers and coatings, due to their unique chemical properties and stability .
Mécanisme D'action
The mechanism of action of 7-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to and inhibit the activity of certain enzymes, such as kinases or proteases, which play crucial roles in various cellular processes .
For example, it may act as an inhibitor of quorum sensing in bacteria, thereby disrupting cell-to-cell communication and reducing the formation of biofilms . In cancer research, it may inhibit the activity of specific kinases involved in cell proliferation and survival, leading to the suppression of tumor growth .
Comparaison Avec Des Composés Similaires
7-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as pyrazolo[1,5-a]pyrimidines and pyrrolo[1,2-a]pyrazines . These compounds share a similar fused ring system but differ in the specific heteroatoms and substituents present in their structures.
Compared to pyrazolo[1,5-a]pyrimidines, this compound has a unique imidazole-pyrimidine fusion, which may confer different biological activities and chemical reactivity . Pyrrolo[1,2-a]pyrazines, on the other hand, have a pyrrole-pyrazine fusion and exhibit distinct properties and applications .
Overall, the uniqueness of this compound lies in its specific ring system and the presence of the propan-2-yl group, which can influence its chemical behavior and biological activity.
Propriétés
Formule moléculaire |
C9H15N3 |
|---|---|
Poids moléculaire |
165.24 g/mol |
Nom IUPAC |
7-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C9H15N3/c1-7(2)8-3-5-12-6-4-10-9(12)11-8/h4,6-8H,3,5H2,1-2H3,(H,10,11) |
Clé InChI |
MEWFPDUHJGHWPR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCN2C=CN=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


